

Cochlioquinone A: A Technical Guide to its Physicochemical Properties and Mass Spectrometric Analysis

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Compound of Interest		
Compound Name:	Cochlioquinone A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cochlioquinone A**, a bioactive meroterpenoid isolated from fungi such as Drechslera sacchari and Bipolaris species. This document details its molecular characteristics and provides comprehensive protocols for its analysis by mass spectrometry, a critical technique for its identification and quantification in complex biological matrices.

Core Physicochemical Data

Cochlioquinone A is a structurally complex molecule with notable biological activities, including the inhibition of diacylglycerol kinase (DGK). Its fundamental properties are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C30H44O8	[1][2][3]
Average Molecular Weight	532.67 g/mol	[1][2]
Monoisotopic (Exact) Mass	532.30361836 Da	[1][2]
Elemental Composition	C: 67.65%; H: 8.33%; O: 24.03%	[2]



High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry is a pivotal tool for the unambiguous identification of **Cochlioquinone A**. The technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The primary method employed is Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry.

Mass Spectrometry Data

Analysis is typically performed in positive ionization mode, where **Cochlioquinone A** is observed as the protonated molecule, [M+H]⁺.

lon	Observed m/z	Theoretical m/z
[M+H]+	533.3109	533.3109

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion yields a characteristic fragmentation pattern. These fragments are crucial for structural confirmation. Key fragments observed are detailed below.

Precursor Ion (m/z)	Fragmentation Energy	Major Fragment Ions (m/z)	Relative Intensity
533.3109	10 eV	515.3004, 455.2793, 497.2896	999, 363, 130
533.3109	20 eV	455.2800, 437.2691, 515.3008	999, 95, 105

Note: Relative intensities are indicative and may vary based on instrumental conditions.

Experimental Protocols



The following protocols provide a detailed methodology for the extraction and analysis of **Cochlioquinone A** from fungal cultures using LC-ESI-QTOF-MS. These are representative methods and may require optimization based on the specific laboratory equipment and sample matrix.

Sample Preparation: Extraction from Fungal Culture

Culture Harvesting: Grow the fungal strain (e.g., Bipolaris sorokiniana) on a suitable solid or
in a liquid medium until sufficient biomass and secondary metabolite production are achieved
(typically 7-14 days).

Solvent Extraction:

- For solid cultures, excise agar plugs. For liquid cultures, separate the mycelia from the broth by filtration.
- Perform a two-step solvent extraction. First, extract the biomass/agar plugs twice with ethyl acetate containing 1% formic acid.
- Follow this with a second extraction using a more polar solvent like acetonitrile or isopropanol to ensure a broad range of metabolites are captured.
- Combine the organic extracts.
- Concentration: Evaporate the solvent from the combined extracts under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
- Reconstitution: Dissolve the dried residue in a known volume of methanol or a solvent mixture compatible with the LC mobile phase (e.g., water:methanol:acetonitrile, 2:1:1).
- Filtration: Filter the reconstituted sample through a 0.2 μm syringe filter (e.g., PTFE) to remove any particulate matter prior to injection.

UPLC-QTOF-MS/MS Analysis

This method is adapted from established protocols for the analysis of fungal secondary metabolites.



- Liquid Chromatography System: Waters ACQUITY UPLC or equivalent.
- Column: Waters ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 μm).
- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid
 - Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min)	Flow Rate (mL/min)	% Solvent B
0.0 - 2.0	0.3	35
2.0 - 17.0	0.3	35 → 98
17.0 - 19.0	0.3	98

| 19.1 - 21.0 | 0.3 | 35 (Re-equilibration) |

• Column Temperature: 40°C.

• Injection Volume: 2-5 μL.

• Mass Spectrometry System: Waters SYNAPT G2 HDMS Q-TOF or equivalent.

• Ionization Mode: Electrospray Ionization (ESI), Positive.

· Capillary Voltage: 3.0 kV.

• Sampling Cone Voltage: 30 V.

• Source Temperature: 120°C.

• Desolvation Temperature: 350°C.

Desolvation Gas Flow: 600 L/hr.

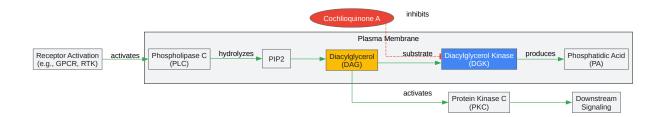


- Mass Range: m/z 50 1200.
- MS/MS Acquisition: Set to acquire MS/MS data for the top 3-5 most intense ions from each MS scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

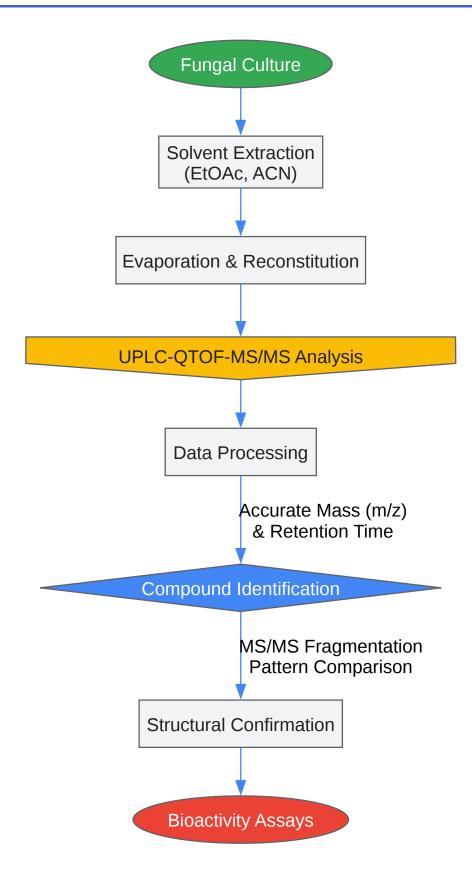
Biological Activity and Signaling Pathways

Cochlioquinone A is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a critical role in lipid signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, **Cochlioquinone A** modulates the levels of these two important second messengers.









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